molecular formula C21H21NO B12795948 2-(Cyclohexylamino)-3-phenyl-1h-inden-1-one CAS No. 1713-36-6

2-(Cyclohexylamino)-3-phenyl-1h-inden-1-one

Cat. No.: B12795948
CAS No.: 1713-36-6
M. Wt: 303.4 g/mol
InChI Key: WTLHBEQHZPMYCL-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-3-phenyl-1H-inden-1-one is an organic compound that features a cyclohexylamino group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-3-phenyl-1H-inden-1-one typically involves the reaction of cyclohexylamine with an appropriate indene derivative. One common method is the condensation of cyclohexylamine with 1-indanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-3-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Research has shown that derivatives of this compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-3-phenyl-1H-inden-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amino group.

    1-Indanone: The parent compound of the indene backbone, lacking the cyclohexylamino group.

    Phenylindene: A compound with a phenyl group attached to an indene backbone, similar in structure but without the cyclohexylamino group.

Uniqueness

2-(Cyclohexylamino)-3-phenyl-1H-inden-1-one is unique due to the presence of both the cyclohexylamino and phenyl groups attached to the indene backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its uniqueness compared to similar compounds.

Properties

CAS No.

1713-36-6

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

2-(cyclohexylamino)-3-phenylinden-1-one

InChI

InChI=1S/C21H21NO/c23-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)22-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,22,23)

InChI Key

WTLHBEQHZPMYCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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